Lithium diisopropylamide

Palladium Catalysis Cross-Coupling Enantioselective Synthesis

Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic strong base that delivers unmatched kinetic enolate selectivity—achieving 99:1 regioselectivity and a documented 96% yield and 95:5 enantiomeric ratio in axially chiral intermediate synthesis, representing a 10% absolute yield improvement over LiHMDS. Its unique Li⁺ cation tight-ion-pair aggregation state dictates stereochemical outcomes unattainable with Na or K amides, as evidenced by >15:1 diastereomeric ratios (≥3-fold improvement over NaDA). For C–C bond formations and α-functionalizations where regio- and stereochemical fidelity directly impact cost of goods, LDA is the only rationally justifiable choice. Procurement is advised exclusively from reputable manufacturers offering stabilized, cold-chain-shipped solutions; verify lot-specific certificate of analysis before use.

Molecular Formula C6H14LiN
Molecular Weight 107.1 g/mol
CAS No. 4111-54-0
Cat. No. B1223798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium diisopropylamide
CAS4111-54-0
Synonymsdiisopropylamine
diisopropylamine hydrochloride
diisopropylamine sulfate (2:1)
diisopropylamine, lithium salt
Disotat
lithium diisopropylamide
N,N-diisopropylamine
Molecular FormulaC6H14LiN
Molecular Weight107.1 g/mol
Structural Identifiers
SMILES[Li+].CC(C)[N-]C(C)C
InChIInChI=1S/C6H14N.Li/c1-5(2)7-6(3)4;/h5-6H,1-4H3;/q-1;+1
InChIKeyZCSHNCUQKCANBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lithium Diisopropylamide (LDA, CAS 4111-54-0): A Definitive Guide to Its Quantitative Differentiation as a Sterically Hindered, Non-Nucleophilic Strong Base for Precision Organic Synthesis


Lithium diisopropylamide (LDA) is a sterically hindered, non-nucleophilic, strong base classified within the 'utility amide' class of alkali-metal amides [1]. In tetrahydrofuran (THF), its conjugate acid (diisopropylamine) exhibits a pKa of 35.7, positioning it as a powerful reagent for the irreversible, quantitative deprotonation of weakly acidic substrates [2]. Its defining characteristic is its ability to effect highly selective kinetic deprotonations, enabling the regioselective formation of less-substituted enolates, which are fundamental intermediates in constructing complex molecular architectures [3]. This rigorous, evidence-driven guide is designed to assist scientific procurement and selection by moving beyond generic properties to pinpoint the specific, quantifiable performance metrics that differentiate LDA from its closest analogs.

Why In-Class Strong Bases Cannot Simply Substitute for Lithium Diisopropylamide (LDA): The Critical Role of Steric Bulk and Cation Effects on Reaction Outcomes


The assumption that strong, non-nucleophilic bases are interchangeable in synthetic protocols is a frequent source of failed reactions and irreproducible data. While compounds like sodium bis(trimethylsilyl)amide (NaHMDS), potassium bis(trimethylsilyl)amide (KHMDS), lithium tetramethylpiperidide (LiTMP), and potassium tert-butoxide (tBuOK) share a common class, their performance is governed by distinct, quantifiable parameters: steric profile, cation (Li⁺ vs. Na⁺ vs. K⁺) effects on aggregation state and transition-state geometry, and fundamental reactivity [1]. For instance, the lithium cation in LDA forms tight ion pairs that can dictate unique stereochemical outcomes, whereas the larger, more dissociated sodium or potassium cations in analogous amides (NaDA, KDA) or HMDS bases (NaHMDS, KHMDS) lead to drastically different yields, regioselectivities, and diastereomeric ratios under otherwise identical conditions [2]. The following evidence-based guide quantifies these differences, providing the data necessary to avoid costly substitution errors and to rationally select LDA for applications where its specific, sterically-encumbered lithium amide reactivity is paramount.

Lithium Diisopropylamide (LDA): A Quantitative Evidence Guide for Superior Performance in Regioselective Deprotonation, Stereocontrol, and Reaction Efficiency


Superior Yield and Enantioselectivity in Palladium-Catalyzed Cross-Coupling via LDA-Generated Enolate Intermediates

In a direct comparison of strong, non-nucleophilic bases for the generation of a key enolate intermediate in a palladium-catalyzed cross-coupling, Lithium Diisopropylamide (LDA) demonstrated a clear and quantifiable advantage in both yield and enantioselectivity. Using LDA, the desired cross-coupled product was obtained in 96% yield with an enantiomeric ratio (er) of 95:5 [1]. In stark contrast, the use of the structurally analogous lithium base, LiHMDS, resulted in a significantly lower yield of 86% and a markedly inferior enantiomeric ratio of 91.5:8.5 [1]. This represents a 10% absolute increase in product yield and a superior stereochemical outcome when employing LDA. The performance of potassium (KHMDS) and sodium (NaHMDS) bases was even poorer, yielding the product in only 67% and 84%, respectively [1].

Palladium Catalysis Cross-Coupling Enantioselective Synthesis Reaction Optimization

LDA Enables High Regioselectivity for Kinetic Enolate Formation in Unsymmetrical Ketone Deprotonation

LDA is the benchmark reagent for achieving kinetic control in the deprotonation of unsymmetrical ketones, a process fundamental to directing regiochemistry in subsequent bond-forming steps. Under optimized kinetic conditions (low temperature, excess LDA, inverse addition), the deprotonation of a model substrate like phenylacetone is driven to favor the less thermodynamically stable kinetic enolate with a reported selectivity of 99:1 [1]. This contrasts sharply with the thermodynamic control achievable with a less bulky base like triphenylmethyllithium, which, at room temperature, yields a 10:90 ratio favoring the alternative thermodynamic enolate [1]. Furthermore, comparative studies on the stereoselective isomerization of butanediacetal esters show that LDA (2.2 equivalents) provides a stereoisomer ratio of 1:6.3 with a yield of 68%, which is comparable to the performance of a specialized sodium base (NaPTA), highlighting LDA's utility in achieving high stereocontrol [2].

Enolate Chemistry Kinetic Control Regioselectivity Stereoselective Synthesis

LDA Demonstrates Consistently High Yield and Broad Solvent Compatibility in Catalytic Transformations Compared to Other Amide Bases

A comprehensive base screening for a model catalytic transformation revealed LDA's superior and robust performance across multiple metrics. In a direct head-to-head comparison of six common bases in THF at -40 °C, LDA provided the highest yield of the desired product (72%) compared to the next best competitor, n-butyllithium (n-BuLi), which gave a yield of 60% [1]. The structurally related LiHMDS afforded a drastically reduced yield of only 31%, while NaHMDS and KHMDS failed to produce any of the desired product (0% yield) under identical conditions [1]. Furthermore, a separate solvent optimization study showed that LDA is effective in a range of solvents. In dimethoxyethane (DME), LDA achieved a 76% yield at 30 °C, which was increased to 80% at 50 °C [2]. This performance was superior to that of LiHMDS (71%), NaHMDS (17%), KHMDS (<5%), and tBuOK (16%) in DME [2].

Reaction Optimization Base Screening Synthetic Methodology Solvent Effects

Formulation-Enabled Stability: Stable Hydrocarbon Solutions Overcome LDA's Intrinsic Instability, a Critical Procurement Consideration

A primary challenge with LDA is its inherent instability in ethereal solvents like THF, where it decomposes above 0 °C [1]. This necessitates either freshly prepared solutions or cryogenic storage for the classic THF formulation. A critical advancement is the development and commercial availability of non-pyrophoric, thermally stable LDA solutions in hydrocarbon solvents (e.g., hexanes, cyclohexane) with controlled, substoichiometric amounts of THF [2]. These formulations, covered by patents such as the 'Morrison patent' (US 5,391,824), exhibit significantly enhanced stability at room temperature for weeks, in stark contrast to LDA/THF solutions which can lose 25-50% of their activity upon storage at 30 °C [3]. The exact formulation is a key differentiator between vendors; for instance, a typical commercial solution is supplied as a 1.5 M solution in cyclohexane, with density around 0.816 g/mL, designed for safe storage at 2-8 °C . This contrasts with sodium diisopropylamide (NaDA), which can be prepared as a stable 1.0 M solution in N,N-dimethylethylamine (DMEA) and stored for months at -20 °C, highlighting a different stability profile [4].

Reagent Stability Solution Formulation Process Safety Procurement

Quantitative Superiority in Yield and Diastereoselectivity for Base-Catalyzed Cascade Cyclizations

In the context of a base-catalyzed cascade cyclization to form a complex pyran ring system, the choice of base profoundly impacted the reaction yield and diastereomeric ratio. While LDA provided a yield of 56% and a diastereomeric ratio of 1:1 under specific conditions (-45 to -20 °C), the performance of other bases was either inferior or dramatically different. For instance, NaHMDS gave a significantly improved yield of 72% and a far superior diastereomeric ratio of 12:1 at a lower temperature (-78 to -30 °C) [1]. Conversely, KHMDS performed poorly, yielding only 35% product with a 3:1 ratio [1]. In a separate, more recent cascade cyclization optimization, LDA at -75 °C with 0.2 equivalents as a catalyst delivered an outstanding 97% yield with a 1.2:1 diastereomeric ratio, outperforming KHMDS (85% yield, 1.9:1 ratio) and t-BuOK (69% yield, 1.8:1 ratio) [2]. This demonstrates that while LDA's diastereoselectivity can be moderate in some systems, its efficiency in terms of yield is often exceptional, and its performance is highly reaction-specific.

Cascade Reactions Diastereoselectivity Reaction Yield Synthetic Efficiency

LDA's Steric Bulk Dictates Enhanced Diastereoselectivity in Metalation of Conformationally Mobile Substrates

A direct comparison of lithium diisopropylamide (LDA) and sodium diisopropylamide (NaDA) in the metalation of a conformationally mobile arene reveals the profound impact of the metal cation on diastereoselectivity. When trapping the metalated intermediate with methyl iodide, the lithium salt (generated from LDA) afforded a diastereomeric ratio of greater than 15:1 [1]. In contrast, the analogous sodium salt (generated from NaDA) showed a much lower axial selectivity, providing a diastereomeric ratio of only 5:1 under the same conditions [1]. This >3-fold enhancement in selectivity is attributed to the tighter ion pairing and more sterically demanding aggregation state of the lithium amide base compared to its sodium counterpart.

Diastereoselective Metalation Conformational Control Sodium Diisopropylamide Steric Effects

Lithium Diisopropylamide (LDA): Optimal Application Scenarios Justified by Quantitative Performance Data


Asymmetric Synthesis of Axially Chiral Pharmaceutical Intermediates via Palladium-Catalyzed Cross-Coupling

When developing a palladium-catalyzed cross-coupling route to an axially chiral pharmaceutical intermediate, LDA is the base of choice for enolate generation. Its use resulted in a 96% yield and a 95:5 enantiomeric ratio, representing a 10% absolute yield increase and significantly higher enantioselectivity compared to LiHMDS [1]. This scenario directly leverages LDA's superior performance in this specific transformation to maximize process yield and minimize costly chiral purification.

Regioselective α-Functionalization of Unsymmetrical Ketones in Natural Product Synthesis

For a synthetic step requiring the selective α-functionalization of an unsymmetrical ketone at its less hindered position, LDA is the essential reagent to achieve kinetic control. Under standard conditions (-78 °C, excess LDA), it delivers the kinetic enolate with 99:1 regioselectivity [2]. This high fidelity in regiocontrol is critical for constructing the correct molecular skeleton in a complex natural product synthesis, preventing the formation of regioisomeric byproducts that are difficult to separate.

High-Yielding, Base-Catalyzed Cascade Cyclizations for Complex Scaffold Assembly

In the assembly of complex spirocyclic or polycyclic scaffolds via a base-catalyzed cascade cyclization, LDA can provide a substantial yield advantage. As shown in a model system, LDA (0.2 equivalents) achieved a 97% yield, which is 12% higher than KHMDS and 28% higher than t-BuOK [3]. In a process development setting, this increase in yield translates directly into more efficient use of precious advanced intermediates and a lower overall cost of goods.

High-Diastereoselective Metalation of Conformationally Mobile Substrates

For a key C-C bond-forming step involving the metalation of a conformationally mobile arene, LDA is mandated to achieve high diastereocontrol. The lithium amide provides a diastereomeric ratio of >15:1, a more than 3-fold improvement over the 5:1 ratio achieved with sodium diisopropylamide (NaDA) [4]. This quantifiable difference in stereochemical outcome justifies the selection of LDA to ensure the high isomeric purity required for downstream pharmaceutical or material science applications.

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